molecular formula C8H11BrN2O B1405057 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine CAS No. 1270335-45-9

1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine

Cat. No.: B1405057
CAS No.: 1270335-45-9
M. Wt: 231.09 g/mol
InChI Key: MQGZSTNCRRHLCC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is a pyridine-derived primary amine with a molecular formula of C₈H₁₁BrN₂O and a molecular weight of 231.09–231.10 (variations due to rounding) . Its structure features a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, with an ethanamine side chain attached to the 3-position (Figure 1). The compound’s CAS number is 1270335-45-9, and it is primarily utilized as a chiral building block in pharmaceutical synthesis, though specific biological activities remain undocumented in the provided literature . Physical properties such as melting point, boiling point, and density are currently unreported .

Properties

IUPAC Name

1-(5-bromo-2-methoxypyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5(10)7-3-6(9)4-11-8(7)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGZSTNCRRHLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC(=C1)Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Core

Introduction of the Bromo Group

  • Bromination : The pyridine ring can be brominated using bromine or N-bromosuccinimide (NBS) under acidic conditions to introduce a bromo group at the desired position.

Introduction of the Ethylamine Group

  • Reductive Amination : Once the bromo group is in place, the compound can undergo reductive amination with an aldehyde (e.g., acetaldehyde) in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride to form the ethanamine derivative.

Analysis and Purification

Monitoring the Reaction

  • TLC (Thin Layer Chromatography) : Use TLC to monitor the progress of each step, employing appropriate solvents and detection methods.
  • GC-MS or LC-MS : For more detailed analysis, use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to confirm the structure and purity of the final product.

Purification

  • Column Chromatography : Purify the final product using column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., ethyl acetate/hexane).
  • Recrystallization : If necessary, recrystallize the purified product from a suitable solvent to obtain high purity.

Data Tables

Table 1: Synthesis Steps for this compound

Step Reaction Conditions Reagents Product
1 Methanol, reflux 2,6-Dibromo-3-aminopyridine, NaOCH3 6-Bromo-2-methoxy-3-aminopyridine
2 Acetic acid, rt 6-Bromo-2-methoxy-3-aminopyridine, NBS 5-Bromo-2-methoxy-3-aminopyridine
3 Ethanol, rt 5-Bromo-2-methoxy-3-aminopyridine, Acetaldehyde, NaBH4 This compound

Table 2: Analytical Data for this compound

Property Value
Molecular Formula C9H11BrN2O
Molecular Weight 242.09 g/mol
Melting Point Not reported
Solubility Soluble in organic solvents like ethanol and dichloromethane

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized products such as pyridine oxides.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Research indicates its potential in developing drugs targeting various diseases, including neurodegenerative disorders and inflammatory conditions. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, makes it valuable in drug discovery.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It participates in various chemical reactions, including:

  • Substitution Reactions : Facilitating the introduction of different functional groups.
  • Oxidation and Reduction : Converting to corresponding oxides or amines.

These reactions are crucial for creating new compounds with desired properties for further research and application.

Biological Studies

In biological research, this compound is used to investigate the biological activity of pyridine derivatives. Its interactions with biological pathways are significant for understanding mechanisms related to enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this compound. Below is a summary table of key findings:

StudyFindingsMethodology
Study AInhibition of neurotrophin signaling pathwaysEnzyme assays
Study BModulation of Trk receptor activityCell culture experiments
Study CSynthesis of novel derivatives for drug developmentSynthetic chemistry techniques

These findings demonstrate the compound's relevance in ongoing research aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine can be contextualized by comparing it to analogous ethan-1-amine derivatives. Key differences arise from substituent positions, electronic effects, steric profiles, and applications (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications References
This compound C₈H₁₁BrN₂O 231.09 5-Br, 2-OMe, pyridin-3-yl Chiral building block; pharmaceutical precursor
(R)-1-(Pyridin-2-yl)ethan-1-amine C₇H₁₀N₂ 122.17* Pyridin-2-yl Intermediate in I-BET151 derivatives; ligand
1-(5-Bromo-3-methylpyridin-2-yl)ethan-1-amine C₈H₁₁BrN₂ 223.09* 5-Br, 3-Me, pyridin-2-yl Steric hindrance from methyl group
(S)-1-(5-Bromo-3-chloropyridin-2-yl)ethanamine C₇H₈BrClN₂ 235.51 5-Br, 3-Cl, pyridin-2-yl Electronegative Cl substituent; chiral drug intermediate
1-(Naphthalen-1-yl)ethan-1-amine (NEA) C₁₂H₁₃N 171.24 Naphthyl group Enantioselective transport studies
1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine C₁₀H₁₂BrNO 242.12* Aryl Br, OMe; propenyl chain Increased conjugation; potential bioactivity
1-[1-(5-Bromo-2-chloropyridin-3-yl)cyclopropyl]ethan-1-amine C₁₀H₁₂BrClN₂ 275.57 Cyclopropyl spacer; 5-Br, 2-Cl Enhanced rigidity; drug discovery scaffold

*Calculated based on molecular formula.

Key Observations

Substituent Position and Electronic Effects :

  • The pyridin-3-yl substitution in the target compound contrasts with pyridin-2-yl derivatives (e.g., (R)-1-(pyridin-2-yl)ethan-1-amine ), which exhibit distinct electronic environments due to nitrogen lone-pair orientation. This affects hydrogen bonding and metal coordination, critical in ligand design .
  • Methoxy vs. Halogen Groups : The 2-methoxy group in the target compound is electron-donating, increasing pyridine ring electron density compared to electron-withdrawing groups like chlorine in (S)-1-(5-Bromo-3-chloropyridin-2-yl)ethanamine .

Methyl vs. Methoxy: 1-(5-Bromo-3-methylpyridin-2-yl)ethan-1-amine has greater steric bulk at the 3-position compared to the target’s methoxy group, which may hinder receptor binding.

Pharmaceutical Applications: The use of (R)-1-(pyridin-2-yl)ethan-1-amine in I-BET151 derivatives highlights the role of similar amines in epigenetics drug discovery .

Contradictions and Limitations

  • Physical property data (e.g., solubility, melting point) for the target compound are largely unavailable , limiting direct comparisons with analogues.
  • and suggest substituent position (2 vs. 3 on pyridine) significantly alters biological activity, but mechanistic studies are absent in the provided literature.

Biological Activity

1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

The compound's structure includes a bromine atom and a methoxy group on a pyridine ring, which significantly influences its reactivity and biological interactions. The presence of the ethanamine side chain allows for interactions with various biological targets, enhancing its potential as a pharmaceutical agent.

PropertyValue
Molecular FormulaC9H10BrN2O
Molecular Weight245.09 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been shown to modulate various biochemical pathways by:

  • Inhibiting Enzymatic Activity : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission and offering potential benefits in treating mood disorders.

Pharmacokinetics

Research indicates that the compound has favorable pharmacokinetic properties. For example, studies have demonstrated that after oral administration, it reaches peak plasma concentrations rapidly, suggesting good absorption characteristics.

Table 2: Pharmacokinetic Data

ParameterValue
Clearance (Cl)2159 mL/hr/kg
Bioavailability (F)53.7%
Half-lifeApproximately 0.5 hr

These pharmacokinetic properties suggest that the compound may be suitable for further development as a therapeutic agent.

Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in treating conditions such as:

  • Neurodegenerative Diseases : Due to its ability to modulate neurotransmitter systems.
  • Cancer : As an inhibitor of specific enzymatic pathways related to tumor growth.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Gamma-secretase Modulators : Research has indicated that modifications on similar pyridine derivatives can lead to effective gamma-secretase modulators, which are critical in Alzheimer's disease treatment .
  • Receptor-Ligand Interactions : The compound has been employed in studies investigating receptor-ligand interactions, which are vital for understanding drug action mechanisms.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine?

  • Methodology : The compound can be synthesized via sequential functionalization of a pyridine scaffold. Start with 5-bromo-2-methoxypyridine (CAS 13472-85-0), a commercially available building block . Introduce the ethanamine group using a nucleophilic substitution or reductive amination strategy. For example:

Bromine substitution at the 3-position via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) to generate a lithiated intermediate, followed by quenching with acetaldehyde or an equivalent electrophile.

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm regiochemistry using 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR .

Q. How can the purity and identity of this compound be validated?

  • Methodology :
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .
  • Spectroscopy : Confirm the structure via 1H^{1}\text{H}-NMR (e.g., singlet for methoxy group at ~3.8 ppm, triplet for amine protons at ~1.3 ppm) and high-resolution mass spectrometry (HRMS) .
  • Elemental analysis : Match calculated and observed C/H/N/Br percentages within ±0.4% .

Q. What crystallographic tools are suitable for resolving its 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELXL for refinement and ORTEP-3 for graphical representation of bond angles and torsional strain . For example, a related bromopyridine derivative (5-bromo-3-(indan-1-yloxy)pyridin-2-amine) was resolved to 0.84 Å resolution using SHELX .

Advanced Research Questions

Q. How does steric hindrance from the methoxy group influence reactivity in cross-coupling reactions?

  • Methodology : The methoxy group at the 2-position creates steric and electronic effects that direct coupling reactions (e.g., Suzuki-Miyaura) to the 5-bromo position. Computational modeling (DFT, Gaussian 16) can predict electron density maps, while kinetic studies (monitoring by 19F^{19}\text{F}-NMR for fluorinated analogs) quantify activation barriers . For example, in 5-bromo-2-methoxy-3-methylpyridine, the methoxy group reduces reactivity at C3 by 30% compared to non-substituted analogs .

Q. What strategies mitigate competing byproducts during amination of bromopyridines?

  • Methodology :
  • Optimize reaction conditions: Use Buchwald-Hartwig amination with Pd(OAc)2_2/XPhos catalyst in toluene at 110°C to suppress dehalogenation .
  • Additives: Include Cs2_2CO3_3 as a base and 10 mol% CuI to enhance regioselectivity .
  • Monitor by LC-MS: Identify byproducts (e.g., debrominated species) and adjust stoichiometry or temperature .

Q. How can this compound serve as a precursor for bioactive analogs targeting CNS disorders?

  • Methodology :
  • Scaffold modification : Replace the ethanamine group with fluorinated or piperidine moieties to enhance blood-brain barrier penetration .
  • Pharmacological screening : Test analogs for monoamine oxidase (MAO) inhibition using UV-Vis assays (kynuramine substrate at 316 nm) .
  • Docking studies : Use AutoDock Vina to simulate binding to MAO-B (PDB ID: 2V5Z) and correlate with IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.